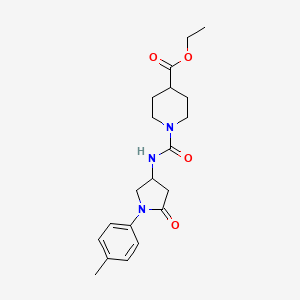

Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate

Description

Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine ring substituted with a carbamoyl group at position 1 and an ethyl ester at position 2. The carbamoyl group connects the piperidine core to a 5-oxo-pyrrolidin-3-yl moiety, which is further substituted with a p-tolyl (4-methylphenyl) group. This structure combines rigidity from the aromatic p-tolyl group with conformational flexibility in the piperidine and pyrrolidinone rings, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors requiring both hydrophobic and hydrogen-bonding interactions .

While direct data on this compound are unavailable in the provided evidence, analogous piperidine carboxylate derivatives (e.g., Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate, Ethyl 1-benzoyl-4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate) highlight the importance of stereochemistry, substituent effects, and ring conformations in modulating bioactivity .

Properties

IUPAC Name |

ethyl 1-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4/c1-3-27-19(25)15-8-10-22(11-9-15)20(26)21-16-12-18(24)23(13-16)17-6-4-14(2)5-7-17/h4-7,15-16H,3,8-13H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXSDSAYAKYGDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Moiety: This step involves the reaction of p-tolylamine with a suitable ketone under acidic conditions to form the pyrrolidinone ring.

Coupling with Piperidine: The pyrrolidinone intermediate is then coupled with piperidine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research focusing on polo-like kinase 1 (Plk1), a target in various cancers, has identified similar heterocyclic scaffolds that can inhibit Plk1 activity. Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate may share structural similarities with these scaffolds, suggesting it could also act as a Plk1 inhibitor, thus contributing to cancer treatment strategies .

2. Antiviral Potential

Compounds with similar structures have shown antiviral properties against various viruses, including HIV. For instance, studies have demonstrated that certain N-heterocycles exhibit significant anti-HIV activity with favorable therapeutic indices. The structure of Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate may allow for similar interactions, warranting further investigation into its antiviral capabilities .

Case Study 1: Inhibition of Polo-like Kinase

In a study examining new inhibitors of Plk1, compounds similar to Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate were synthesized and tested for their efficacy in inhibiting Plk1 activity. The results indicated that modifications to the pyrrolidine ring enhanced binding affinity and selectivity towards Plk1 over related kinases .

Case Study 2: Antiviral Activity Against HIV

Another research effort focused on synthesizing derivatives of N-heterocycles for their antiviral properties. One derivative exhibited an EC50 value of 3.98 μM against HIV type 1, showcasing the potential of structurally related compounds to serve as effective antiviral agents. Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate could be explored for similar activities due to its structural components .

Mechanism of Action

The mechanism of action of Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Selected Piperidine Carboxylates

Key Observations :

- In contrast, the naphthyridine derivative in has a fused bicyclic structure, enhancing rigidity but reducing solubility.

Stereochemical Impact :

- Diastereomers of naphthyridine derivatives (e.g., 1-1 and 1-2) exhibit differences in ¹H NMR chemical shifts (δ 7.33 vs. 6.20 for NH signals), underscoring the need for chromatographic separation .

- The target compound’s pyrrolidinone ring may adopt a planar conformation, influencing its binding to flat enzymatic pockets.

Physicochemical and Pharmacological Properties

Table 2: Property Comparison

Functional Group Contributions :

- The thiazolidinone in may confer antioxidant or antimicrobial activity via sulfur-mediated redox interactions.

Biological Activity

Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate is a synthetic compound with significant potential in medicinal chemistry. This article delves into its biological activities, synthesis, and applications based on diverse research findings.

Molecular Structure:

- Chemical Formula: C25H31N3O5

- Molecular Weight: 445.54 g/mol

- Melting Point: 195-198 °C

- Solubility: Soluble in chloroform, methanol, and ethanol

The compound features a complex structure that includes a p-tolyl group, a pyrrolidin-3-ylcarbamoyl group, and a piperidine-4-carboxylate moiety, contributing to its biological activity.

Biological Activity

Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate exhibits various biological activities:

1. Anti-inflammatory Effects:

Research indicates that this compound can inhibit inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation.

2. Analgesic Properties:

The compound has shown potential as an analgesic, providing pain relief through mechanisms that may involve the modulation of pain pathways.

3. Antipyretic Activity:

Preliminary studies suggest that it may also reduce fever, making it a candidate for further investigation in therapeutic contexts.

4. Cytotoxic Effects:

Notably, Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate has demonstrated cytotoxicity against various cancer cell lines. This property positions it as a promising agent in cancer research.

The biological effects of Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate are believed to stem from its ability to modulate immune responses and inhibit pathways involved in inflammation and cell proliferation. Specific mechanisms may include:

- Inhibition of pro-inflammatory cytokines.

- Modulation of apoptotic pathways in cancer cells.

Synthesis and Characterization

The synthesis of Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate typically involves:

- Reagents: p-Toluidine, diethyl oxalate, and methyl isobutyl ketone.

- Catalysts: Triethylamine is often used to facilitate reactions.

- Purification Techniques: Standard methods such as column chromatography and recrystallization are employed to achieve high purity.

Toxicity and Safety

Extensive toxicity studies have indicated that Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate possesses a low toxicity profile. No significant adverse effects were reported in preclinical studies, although standard safety precautions should be observed during handling.

Applications in Research

Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate is being explored for various applications:

- Drug Development: Its unique properties make it a candidate for developing new anti-inflammatory and analgesic drugs.

- Cancer Research: Further investigations are warranted to assess its efficacy as an anticancer agent.

- Pharmacokinetic Studies: Ongoing research aims to understand its absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies

Several studies have highlighted the compound's potential:

| Study | Findings |

|---|---|

| PubMed Study | Demonstrated anticonvulsant activity in related compounds; implications for neurological applications. |

| ResearchGate Study | Explored structure–activity relationships that may inform modifications to enhance biological efficacy. |

Q & A

Basic: What synthetic routes are recommended for Ethyl 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer:

A parallel solution-phase synthesis approach is commonly employed for structurally related pyrrolidinyl-piperidine hybrids. For example, 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides were synthesized via a five-step process starting from itaconic acid, involving cyclization, functionalization, and amidation . Key optimization strategies include:

- Temperature Control: Maintain precise temperatures during cyclization (e.g., 80–100°C for pyrrolidinone formation).

- Catalyst Screening: Test catalysts like EDCI/HOBt for amidation efficiency.

- Purification: Use column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates.

Advanced: How should researchers resolve contradictory NMR data between theoretical predictions and experimental results for this compound?

Methodological Answer:

Contradictory NMR data often arise from conformational flexibility or impurities. Steps to resolve discrepancies:

- 2D NMR Analysis: Perform HSQC and HMBC to confirm carbon-proton correlations and assign signals accurately.

- Computational Validation: Compare experimental shifts with DFT-calculated NMR spectra (using software like Gaussian or ADF) to identify misassignments .

- Purity Verification: Re-purify the compound via recrystallization (e.g., using ethanol/water mixtures) and reacquire spectra.

Basic: What personal protective equipment (PPE) is required when handling this compound in laboratory settings?

Methodological Answer:

Based on safety protocols for structurally similar carbamoyl-piperidine derivatives:

- Respiratory Protection: Use NIOSH-approved N95 masks or powered air-purifying respirators (PAPRs) when handling powders .

- Hand Protection: Wear nitrile gloves (≥0.11 mm thickness) resistant to organic solvents.

- Eye Protection: Safety goggles or face shields must be used, especially during weighing or reactions involving splashing risks .

Advanced: What methodologies ensure safe disposal of waste containing this compound to prevent environmental contamination?

Methodological Answer:

- Chemical Inactivation: Hydrolyze the compound under basic conditions (e.g., 1M NaOH, 60°C for 24 hours) to break the carbamate and ester bonds.

- Solid Waste: Absorb liquid residues with vermiculite or activated carbon, then seal in hazardous waste containers labeled "Organic Amides/Carbamates."

- Documentation: Maintain a waste log detailing quantities, inactivation methods, and disposal dates to comply with institutional guidelines .

Advanced: What statistical methods are recommended for analyzing variability in biological activity data across different synthetic batches?

Methodological Answer:

- Multivariate Analysis: Apply PCA (Principal Component Analysis) to identify batch-dependent variables (e.g., impurity profiles, solvent residues) affecting bioactivity.

- ANOVA with Post Hoc Tests: Compare IC50 values across batches using Tukey’s HSD test to pinpoint significant outliers.

- Quality Control Thresholds: Establish acceptance criteria (e.g., ≥95% purity by HPLC) to exclude batches with non-compliant physicochemical properties .

Basic: What conditions should be monitored during stability studies of this compound under different storage environments?

Methodological Answer:

- Temperature/Humidity: Conduct accelerated stability testing at 40°C/75% RH over 6 months, with sampling at 0, 1, 3, and 6 months.

- Light Exposure: Store samples in ICH-compliant light chambers (e.g., 1.2 million lux-hours) to assess photodegradation.

- Analytical Metrics: Track changes in HPLC purity (>98% baseline), water content (Karl Fischer titration), and polymorphic transitions (via XRD) .

Advanced: How can degradation products be identified and quantified using hyphenated techniques like LC-MS?

Methodological Answer:

- LC-MS/MS Setup: Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Set MS to positive ion mode (ESI+) with fragmentation energy optimized for the parent ion (e.g., m/z 400 → 200).

- Degradant Profiling: Compare MS/MS spectra with in-silico tools (e.g., Mass Frontier) to propose structures. Quantify using external calibration curves for suspected degradants .

Advanced: What computational approaches are used to elucidate the reaction mechanism of this compound’s formation?

Methodological Answer:

- DFT Calculations: Model key transition states (e.g., amide bond formation) using B3LYP/6-31G(d) to determine activation energies and rate-limiting steps.

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction trajectories using Amber or GROMACS.

- Kinetic Isotope Effects (KIE): Compare experimental and calculated KIEs to validate mechanistic hypotheses .

Basic: How can researchers ensure ethical reporting of synthetic yields and purity data?

Methodological Answer:

- Transparency in Methods: Disclose all purification attempts, including failed trials (e.g., "three recrystallizations in EtOAc yielded no improvement").

- Raw Data Archiving: Upload HPLC chromatograms, NMR FIDs, and mass spectra to institutional repositories for peer review.

- Conflict Resolution: If discrepancies arise, perform third-party validation via independent labs .

Advanced: How can crystallography and molecular docking be integrated to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- X-ray Crystallography: Grow single crystals via vapor diffusion (e.g., hexane/dichloromethane) and solve the structure to confirm stereochemistry.

- Docking Workflow: Use AutoDock Vina to dock the crystal structure into target proteins (e.g., kinases), validating poses with MD simulations.

- SAR Correlation: Overlay docking scores (e.g., binding energies) with bioactivity data to prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.